molecular formula C17H30N2O4 B2718373 2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane CAS No. 1433194-62-7

2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane

Cat. No. B2718373
CAS RN: 1433194-62-7
M. Wt: 326.437
InChI Key: KLDVWTLOJCCOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane” is a chemical compound with the IUPAC name di-tert-butyl 2,7-diazaspiro [4.4]nonane-2,7-dicarboxylate . It has a molecular weight of 326.44 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H30N2O4/c1-15(2,3)22-13(20)18-9-7-17(11-18)8-10-19(12-17)14(21)23-16(4,5)6/h7-12H2,1-6H3 . This indicates the molecular structure of the compound.

It is typically stored at room temperature . The physical form of the compound is not specified in the search results.

Scientific Research Applications

Deprotection of N-Boc Group

The compound is used in the deprotection of the N-Boc group from a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates . This process involves the use of oxalyl chloride in methanol and takes place under room temperature conditions for 1–4 hours with yields up to 90% .

Synthesis of Medicinally Active Compounds

This compound plays a crucial role in the synthesis of medicinally active compounds. For instance, it was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Protection of Amino Groups

The tert-butyloxycarbonyl (Boc) group, which is part of this compound, is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Inhibition of Cell Growth

The compound is known to inhibit cell growth. The inhibiting effect of the secondary phosphite antioxidant degradation product bis (2,4-di-tert-butylphenyl)phosphate (bDtBPP) on cell growth is well-known .

Use in Bioprocessing Materials

The compound is used in polyolefin bioprocessing materials. Its formation is attributed to oxidation generating the oxidized species AO1-D1 and/or hydrolysis to form bDtBPP and 2,4-Di-tert–butylphenol .

Inhibition of COX-2/5-LO

The di-tert-butylphenol derivatives, which include this compound, represent potent dual COX-2/5-LO inhibitors . The incorporation of p-carborane and further substitution of the p-position resulted in four carborane-based di-tert-butylphenol analogs that showed no or weak COX inhibition but high 5-LO inhibitory activities in vitro .

Safety and Hazards

The safety information for this compound includes a warning signal word and an exclamation mark pictogram . For more detailed safety information, a Material Safety Data Sheet (MSDS) should be consulted .

properties

IUPAC Name

ditert-butyl 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O4/c1-15(2,3)22-13(20)18-9-7-17(11-18)8-10-19(12-17)14(21)23-16(4,5)6/h7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDVWTLOJCCOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane

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